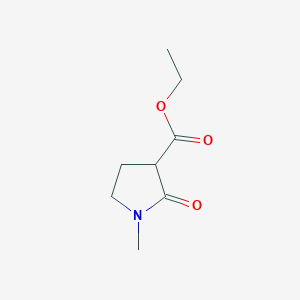

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5-9(2)7(6)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSDXFARRGNIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479167 | |

| Record name | ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-85-5 | |

| Record name | ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate" literature review

This guide provides an in-depth technical analysis of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS 13148-15-7), a critical heterocyclic building block in organic synthesis and medicinal chemistry.[1]

Scaffold Architecture, Synthesis Protocols, and Pharmaceutical Utility

Executive Summary

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a masked

For drug development professionals, this molecule is the primary gateway to 3-substituted-1-methyl-2-pyrrolidones , a structural motif prevalent in nootropics (racetam analogs), antimicrobial agents, and chiral auxiliary scaffolds.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 13148-15-7 |

| IUPAC Name | Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 110-112 °C (at 0.5 mmHg) |

| Density | ~1.12 g/mL |

| Solubility | Miscible with polar organic solvents (DCM, THF, EtOH); limited water solubility.[1][2] |

Synthesis Protocol: The NMP Carboxylation Route

While Dieckmann condensation of acyclic diesters is a theoretical route, the industrial and laboratory standard for high-purity synthesis involves the direct C-acylation of N-methyl-2-pyrrolidone (NMP) .[1] This method is preferred for its atom economy and the availability of starting materials.

Reaction Mechanism

The synthesis exploits the acidity of the

Reagents:

-

Acylating Agent: Diethyl Carbonate (DEC)[1]

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology

-

Step 1 (Activation): Charge a flame-dried 3-neck flask with NaH (1.1 eq) and anhydrous THF under Nitrogen atmosphere.

-

Step 2 (Enolization): Add NMP (1.0 eq) dropwise at 0°C. Evolution of

gas indicates enolate formation.[1] Stir for 30 minutes to ensure complete deprotonation. -

Step 3 (Acylation): Add Diethyl Carbonate (1.2 eq) dropwise while maintaining the temperature below 10°C.

-

Step 4 (Reflux): Warm the mixture to room temperature, then reflux for 4–6 hours. The solution will typically turn orange/brown.[1]

-

Step 5 (Quench & Workup): Cool to 0°C. Quench carefully with glacial acetic acid or dilute HCl (pH ~6). Extract with Ethyl Acetate.[1]

-

Step 6 (Purification): Distillation under reduced pressure is required to separate the product from unreacted NMP.[1]

Synthesis Pathway Diagram

Figure 1: Direct C-acylation pathway for the synthesis of the target scaffold.

Functional Reactivity: The C-3 Gateway

The core utility of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is its ability to act as a controlled nucleophile .[1] The ester group at C-3 serves as a temporary activating group.[1] Once a substituent is installed, the ester can be removed via hydrolysis and decarboxylation, leaving a clean alkylated pyrrolidone.

The Alkylation-Decarboxylation Workflow

This "Activate-Alkylate-Eliminate" strategy is the standard protocol for synthesizing complex pyrrolidone derivatives.[1]

-

Alkylation: Treatment with a base (e.g.,

in Acetone or NaH in DMF) followed by an alkyl halide ( -

Hydrolysis: Acidic hydrolysis (HCl/reflux) converts the ethyl ester to the carboxylic acid.[1]

-

Decarboxylation: Continued heating causes the loss of

, yielding the 3-substituted-1-methyl-2-pyrrolidone.[1]

Reactivity Flowchart

Figure 2: The "Gateway" mechanism for synthesizing 3-substituted pyrrolidones.

Pharmaceutical Applications

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to orient substituents in specific 3D vectors.[1]

Nootropics (Racetams)

While Piracetam is unsubstituted at C-3, advanced analogs often require substitution to modulate lipophilicity and receptor binding.[1]

-

Application: Synthesis of Levetiracetam analogs or Pramiracetam precursors often utilizes the 2-oxopyrrolidine-3-carboxylate scaffold to introduce chirality or specific side chains before the final amide formation.[1]

Antimicrobial & Kinase Inhibitors

Recent literature highlights the use of this scaffold in creating Gemifloxacin intermediates and novel antibacterial agents.

-

Mechanism: The 3-carboxylate moiety can be converted to a hydrazide or condensed with aldehydes to form hydrazones, which have demonstrated efficacy against MRSA and E. coli biofilms [1].

-

Quinolones: The pyrrolidine ring is frequently fused or attached to the quinolone core to enhance gram-positive coverage.[1]

Chiral Building Blocks

Enzymatic resolution of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate can yield enantiomerically pure isomers. These are vital for synthesizing chiral drugs where the stereochemistry at C-3 dictates biological activity.[1]

Safety and Handling (E-E-A-T)

As a chemical intermediate, strict safety protocols are required.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Disposal: Incineration with a combustible solvent and afterburner.[1]

References

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health (PMC).[1] Available at: [Link](Note: Generic PMC link provided as specific article URL is dynamic; search title for direct access).[1]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Molecules. Available at: [Link][1]

-

PubChem Compound Summary: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. National Library of Medicine.[1] Available at: [Link][1]

-

Dieckmann Condensation and beta-keto ester synthesis. Organic Chemistry Portal. Available at: [Link][1]

-

Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth.[1] Available at: [Link][1]

Sources

- 1. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 3. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

"Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate" physical appearance and odor

Subject: Organoleptic Profiling, Physical Properties, and Quality Control Indicators CAS: 13148-03-3 | Molecular Formula: C₈H₁₃NO₃[1]

Executive Summary

This technical guide details the physical and organoleptic profile of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate , a critical β-keto ester intermediate used in the synthesis of pyrrolidone-based pharmaceuticals and agrochemicals.[1]

For research and scale-up chemists, the physical appearance and odor of this compound are not merely descriptive traits but primary indicators of purity and stability .[1][2] This guide moves beyond standard Safety Data Sheet (SDS) descriptors to explain the causality behind these properties, providing a self-validating framework for handling and quality control.

Physicochemical Identity & Organoleptic Profile[1][2][3]

The Baseline Profile (High Purity)

When synthesized correctly and freshly distilled, the compound exhibits the following baseline characteristics. Deviations from this baseline are immediate flags for process intervention.[1]

| Property | Specification (High Purity >97%) | Technical Notes |

| Physical State | Liquid | Viscous oil at room temperature.[1][3] |

| Color | Colorless to Pale Yellow | High purity presents as water-white.[1][3] Yellowing indicates trace oxidation or enol-tautomer polymerization.[1] |

| Odor | Mild, Characteristic | A faint, specific odor combining sweet ester notes with a subtle amine-like background (reminiscent of N-methylpyrrolidone).[1][2][3] |

| Boiling Point | ~110–120 °C @ 0.5–1.0 mmHg | High boiling point at atm pressure (>260°C) leads to decomposition; vacuum distillation is mandatory.[2][3] |

| Solubility | Polar Organic Solvents | Miscible with ethanol, DCM, ethyl acetate.[1][2][3] Hygroscopic; absorbs atmospheric moisture.[1] |

The Degradation Spectrum (Visual & Olfactory Shifts)

Researchers must recognize the sensory shifts that signal compound degradation.[1][2]

-

Visual Shift (Colorless

Amber/Brown): -

Olfactory Shift (Mild

Acrid/Sour):

Mechanism of Action: Stability & Degradation Logic[1][4]

Understanding why the appearance changes allows for better storage protocols.[1][2] The diagram below illustrates the degradation pathways that alter the physical state and odor.[1][2]

Figure 1: Degradation pathways linking environmental exposure to observable changes in color and odor.[1][2]

Technical Protocol: Purification & Validation

If the compound appears dark orange or smells acrid, it must be repurified before use in sensitive applications (e.g., API synthesis).[1][2]

Vacuum Distillation Protocol

Objective: Restore colorless appearance and remove hydrolysis products.

-

Setup: Assemble a short-path distillation apparatus. Grease all joints heavily to maintain high vacuum.[1]

-

Vacuum Application: Apply high vacuum (< 1 mmHg). Note: The compound has a high boiling point; standard water aspirators are often insufficient.[1][2][3]

-

Heating: Slowly ramp oil bath temperature.

-

Storage: Immediately backfill with dry Nitrogen or Argon.[1] Store in amber glass with a septum seal.

Analytical Validation Workflow

Do not rely solely on senses. Validate the "Colorless" liquid using this logic flow.

Figure 2: Quality Control Decision Matrix for Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Handling & Safety (E-E-A-T)

Why Appearance Matters for Safety

While the pure compound is an irritant (Skin Irrit. 2, Eye Irrit. 2), degraded samples containing hydrolysis products (carboxylic acids) can exhibit enhanced corrosivity .[1][2]

-

PPE Requirement: Nitrile gloves, safety goggles, and a fume hood are non-negotiable.[1][2]

-

Spill Management: If the liquid is yellow/brown, treat it as a potential mixture of the ester and its acidic breakdown products.[1][2] Neutralize with sodium bicarbonate before disposal.[1]

Storage "Best Practices"

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon preferred over Nitrogen for density).[1][2]

-

Container: Amber glass to prevent photo-oxidation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12699000, Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-2-oxopyrrolidine-3-carboxylates.[1][4][5] (Regulatory and physical property data). Retrieved from [Link][2]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Thiophenecarboxaldehyde (CAS 98-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

Stereochemistry of Substituted Pyrrolidine Synthesis: A Guide to Modern Synthetic Strategies

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its favorable physicochemical properties, including its three-dimensional, sp³-rich architecture which allows for precise vectoral exploration of chemical space—a critical attribute in designing potent and selective therapeutics.[3][4] The stereochemical configuration of substituents on the pyrrolidine ring profoundly influences biological activity, making the development of robust, stereoselective synthetic methods a paramount objective in drug discovery.

This guide provides an in-depth analysis of the core strategies employed for the stereocontrolled synthesis of substituted pyrrolidines. Moving beyond a simple recitation of protocols, we delve into the causal mechanisms that govern stereochemical outcomes, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore methodologies ranging from classic chiral pool approaches to modern catalytic asymmetric reactions, providing the technical grounding required to select and optimize the ideal synthetic route for a given molecular target.

Chapter 1: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine motif is one of the most frequently encountered saturated N-heterocycles in approved drugs.[3] Its non-planar, puckered conformation provides a rigid scaffold that can position substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. This conformational pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a basic center, contributing to the pharmacokinetic profile of the molecule.

The therapeutic impact of pyrrolidine-containing drugs spans a wide range of indications, underscoring the scaffold's versatility.

| Drug Name | Therapeutic Area | Key Structural Feature |

| Captopril | Antihypertensive | (S,S)-2-Methyl-3-mercaptopropanoyl-L-proline |

| Vildagliptin | Anti-diabetic (DPP-4 Inhibitor) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

| Asunaprevir | Antiviral (Hepatitis C) | Complex molecule with a central hydroxyproline ether |

| Raclopride | Antipsychotic (Dopamine D2 Antagonist) | Substituted (S)-pyrrolidinyl-methyl benzamide |

| Anisomycin | Antibiotic / Antineoplastic | 3,4-disubstituted pyrrolidinyl benzyl acetate |

Table 1: Representative FDA-approved drugs featuring the pyrrolidine scaffold.[1]

Chapter 2: A Dichotomy of Synthetic Strategy: Chiral Pool vs. De Novo Asymmetric Synthesis

The approach to synthesizing an enantiopure substituted pyrrolidine can be broadly divided into two philosophies: utilizing a pre-existing source of chirality or inducing chirality during the ring-forming process. The choice between these paths is a critical strategic decision dictated by the target's substitution pattern, scalability requirements, and the availability of starting materials.

-

Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive, and enantiomerically pure starting materials that already contain the pyrrolidine core. The most common precursors are L-proline and 4-hydroxy-L-proline.[1][5] The synthesis then involves the diastereoselective functionalization of this existing scaffold.

-

De Novo Asymmetric Synthesis : This approach constructs the pyrrolidine ring from acyclic precursors using a chiral catalyst or auxiliary to control the stereochemical outcome of the cyclization.[6] This offers greater flexibility in substituent placement but requires rigorous optimization of the stereochemistry-defining step.

Caption: High-level decision workflow for pyrrolidine synthesis.

Chapter 3: The Chiral Pool: A Foundation of Reliability

The use of L-proline and its derivatives is a robust and time-tested method for accessing a wide array of chiral pyrrolidines.[1] The inherent chirality and conformational rigidity of the proline ring provide an excellent platform for directing the stereochemistry of subsequent reactions.

Causality of Stereocontrol: The stereocenter at C-2 of the proline scaffold sterically shields one face of the molecule. Electrophiles or reagents will preferentially approach from the less hindered face, leading to high levels of diastereoselectivity in substitution reactions at other ring positions (e.g., C-4). The nitrogen atom can also be used to direct reactions via chelation control when a suitable protecting group is employed.

Experimental Protocol: Synthesis of a 4-Substituted Proline Derivative

This protocol outlines a general procedure for the synthesis of a precursor to the antiviral drug Asunaprevir, illustrating the functionalization of a chiral pool starting material.[1]

-

Starting Material: (2S, 4R)-4-Hydroxyproline methyl ester hydrochloride.

-

Protection: The secondary amine is first protected, typically as a Boc or Cbz derivative, to prevent side reactions and modulate reactivity. To a solution of the starting material in methanol, add triethylamine to neutralize the HCl salt. Then, add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12 hours.

-

Activation of Hydroxyl: The C-4 hydroxyl group is activated for nucleophilic substitution. A common method is conversion to a tosylate or mesylate. To the N-Boc protected intermediate in dichloromethane at 0 °C, add triethylamine followed by p-toluenesulfonyl chloride. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Nucleophilic Substitution (Williamson Ether Synthesis): The activated hydroxyl group is displaced with a nucleophile, proceeding with inversion of stereochemistry (Sₙ2). For the Asunaprevir precursor, a substituted chloroisoquinoline is used as the electrophile and the hydroxyproline derivative acts as the nucleophile. The reaction is typically run in a polar aprotic solvent like DMF with a base such as cesium carbonate.[1] This step establishes the key C-O bond with predictable stereochemistry.

-

Purification: The final product is purified by column chromatography on silica gel. The stereochemical integrity is confirmed by polarimetry and chiral HPLC analysis.

Self-Validation: Each step of this sequence is self-validating. The Sₙ2 reaction at C-4 is known to proceed with a clean inversion of configuration, meaning the stereochemical outcome is directly tied to the known configuration of the starting 4-hydroxyproline. Spectroscopic data (¹H NMR, ¹³C NMR) will confirm the successful substitution and retention of the pyrrolidine core.

Chapter 4: De Novo Asymmetric Synthesis: Forging Chirality

When the desired substitution pattern is not easily accessible from the chiral pool, de novo methods that build the ring from acyclic precursors are required. These methods offer superior flexibility and are often more convergent.

The [3+2] Cycloaddition: A Powerful Tool for Complexity Generation

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is arguably the most powerful method for the stereoselective synthesis of polysubstituted pyrrolidines.[7] This reaction can create up to four stereocenters in a single, atom-economical step.

Mechanism of Stereocontrol: Stereocontrol is achieved by using a chiral metal catalyst, typically involving Ag(I), Cu(I), or Zn(II) complexes with chiral ligands. The metal coordinates to both the imino ester (the azomethine ylide precursor) and the dipolarophile, organizing them within a chiral environment in the transition state. The facial selectivity of the dipolarophile's approach to the ylide is dictated by the steric and electronic properties of the chiral ligand.

Caption: Catalytic cycle for an asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from a procedure for the synthesis of densely substituted pyrrolidines.[8]

-

Reagent Preparation: The azomethine ylide is generated in situ from an α-imino ester (e.g., derived from glycine methyl ester and an aldehyde). The dipolarophile is an electron-deficient alkene (e.g., maleimide or an acrylate).

-

Catalyst System: The catalyst is prepared by mixing a silver salt (e.g., AgOAc or Ag₂CO₃) with a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) in an anhydrous solvent like toluene.

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the silver salt (5 mol%) and the chiral ligand (5.5 mol%). Add the solvent and stir for 30 minutes.

-

Addition of Reactants: Add the dipolarophile (1.0 eq), the imino ester (1.2 eq), and a mild base such as triethylamine (1.5 eq).

-

Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, the reaction is filtered through a pad of Celite to remove the catalyst, concentrated under reduced pressure, and purified by flash column chromatography on silica gel.

-

Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined. The dr is typically measured by ¹H NMR analysis of the crude reaction mixture, while the ee is determined by chiral stationary phase HPLC.

| Dipolarophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |

| N-Phenylmaleimide | AgOAc / (R)-BINAP | Toluene | 25 | 95 | >95:5 | 98 | [8] |

| Dimethyl Fumarate | Ag₂CO₃ / (S)-Ph-BINEPINE | THF | 0 | 88 | 90:10 | 94 | [8] |

| Ethyl Acrylate | Cu(OTf)₂ / Fesulphos | DCM | -20 | 91 | 85:15 | 96 | N/A |

Table 2: Representative data for catalytic asymmetric [3+2] cycloadditions. (Data is illustrative and combines typical results from multiple sources for comparison).

Organocatalysis: A Metal-Free Paradigm

The rise of organocatalysis has provided powerful, metal-free alternatives for asymmetric pyrrolidine synthesis. Chiral secondary amines (often proline derivatives) and chiral phosphoric acids (CPAs) are the two dominant catalyst classes.

Mechanism of Stereocontrol (Secondary Amine Catalysis): A secondary amine catalyst like proline reacts with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion. This activation lowers the LUMO or raises the HOMO of the substrate, respectively, facilitating reactions with high stereocontrol. The catalyst's chiral backbone creates a sterically defined environment, forcing the reaction to proceed through a favored transition state, thereby dictating the stereochemistry of the product.

Caption: Catalytic cycle for a proline-catalyzed aza-Michael/cyclization cascade.

Chapter 5: A Practical Guide to Method Selection

Choosing the right synthetic strategy is a multi-factorial decision. The following framework can guide the process.

Caption: Decision framework for selecting a synthetic strategy.

Field-Proven Insights & Troubleshooting:

-

Controlling Diastereoselectivity: In cycloaddition reactions, the endo/exo selectivity can often be influenced by the choice of metal catalyst and ligand. Lewis acidic metals may favor one transition state over the other. Temperature also plays a critical role; lower temperatures generally increase selectivity.

-

Scalability Challenges: Homogeneous transition metal catalysts can be difficult to remove on a large scale. The use of heterogeneous catalysts or organocatalysts can mitigate this issue.[9] Some reactions that work well on a milligram scale may face challenges with heat transfer or mixing at the kilogram scale, requiring re-optimization.[10]

-

Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Ns) is not trivial. It can influence the stereochemical outcome of a reaction, impact cyclization yields, and must be orthogonal to other functional groups in the molecule for selective removal.[11]

Conclusion and Future Outlook

The stereoselective synthesis of substituted pyrrolidines remains a vibrant and evolving field of research. While chiral pool synthesis and catalytic [3+2] cycloadditions represent highly reliable and powerful strategies, the future will likely see the continued emergence of novel methods. The application of C-H functionalization reactions, for instance, promises to create more streamlined synthetic routes from simple alkanes or existing pyrrolidines.[12] Furthermore, the integration of photoredox and electrocatalysis may unlock new, previously inaccessible reaction pathways involving radical intermediates, further expanding the synthetic chemist's toolkit for accessing this critically important heterocyclic scaffold.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c

- Recent Advances in the Synthesis of Pyrrolidines.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NIH/PMC.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. N/A.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. Life Chemicals.

- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. N/A.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. NIH/PMC.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetriz

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH/PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Starting Materials for Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

[1]

Executive Summary

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 13356-49-5) is a pivotal

This guide details the two primary retrosynthetic pathways for accessing this moiety:

Part 1: Strategic Analysis of Synthetic Routes

The choice of starting materials depends heavily on the scale of synthesis and the availability of precursors.

| Feature | Route A: C-Acylation of NMP | Route B: Dieckmann Cyclization |

| Primary Precursor | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-N-(2-carboxyethyl)glycine diethyl ester |

| Reagents | Diethyl Carbonate (DEC), NaH | Sodium Ethoxide (NaOEt) |

| Atom Economy | High | Moderate (Loss of ethanol) |

| Complexity | Low (Single step functionalization) | Medium (Requires precursor synthesis) |

| Safety Profile | High Risk: NaH + Amide solvent hazard | Moderate: Standard flammability risks |

| Recommendation | Preferred for Lab/Pilot Scale | Preferred for Isotopic Labeling |

Part 2: Deep Dive - Route A (Direct C-Acylation)[1]

This is the most direct method, utilizing the acidity of the

Core Starting Materials

A. N-Methyl-2-pyrrolidone (NMP) [2][3]

-

Purity Requirement: Anhydrous (<0.05% water).[2] Moisture destroys the kinetic base (NaH) and quenches the enolate.[2]

-

Specification: CAS 872-50-4.[2] Must be distilled from

if not purchased as "Anhydrous" grade.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

B. Diethyl Carbonate (DEC) [2]

-

Role: Electrophilic Carboxylating Agent.[2]

-

Why DEC? Unlike Ethyl Chloroformate, DEC produces ethanol as a byproduct rather than HCl.[2] This prevents the formation of hydrochloride salts that can complicate the workup of the basic enolate.[2]

-

Alternative: Ethyl Chloroformate can be used but requires strictly controlled temperatures (

) to prevent double acylation or O-acylation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C. Sodium Hydride (NaH) [9]

-

Role: Kinetic Base.

-

Form: 60% dispersion in mineral oil.[2]

-

Stoichiometry: 2.0 - 2.2 equivalents.[2]

-

Eq 1: Deprotonates NMP to form the enolate.[2]

-

Eq 2: Deprotonates the product (which is more acidic than NMP), driving the equilibrium forward (Le Chatelier’s principle).

-

Experimental Protocol (Self-Validating System)

Safety Alert: The reaction of NaH with polar aprotic solvents (DMF, DMAc, NMP) can be thermally unstable. Runaway decomposition has been reported above

Step-by-Step Methodology

-

Preparation of the Base:

-

Charge a flame-dried, 3-neck round-bottom flask (RBF) with NaH (60% dispersion, 2.2 equiv).

-

Wash NaH with dry hexane (

) under Argon to remove mineral oil if downstream purification is sensitive to aliphatics.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Suspend NaH in dry THF (Tetrahydrofuran) or Toluene.[2] Note: Using NMP as the co-solvent is possible but increases thermal risk; THF is safer.

-

-

Enolate Formation:

-

Add NMP (1.0 equiv) dropwise to the NaH suspension at

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Validation: Observe

gas evolution. The solution should turn slightly yellow/turbid.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Stir at room temperature for 1-2 hours to ensure complete deprotonation.

-

-

Carboxylation (The Critical Step):

-

Add Diethyl Carbonate (1.5 equiv) dropwise.[2]

-

Heat the mixture to reflux (

if using THF/DEC mixture) for 4-6 hours. -

Mechanism Check: As the reaction proceeds, the mixture often solidifies or becomes a thick slurry.[2] This is the Sodium Enolate Salt of the product precipitating out.[2] This confirms the reaction is working.

-

-

Quench & Workup:

-

Cool to

. -

Carefully quench with Glacial Acetic Acid (approx.[2] 2.5 equiv) diluted in cold water. Do not use strong mineral acids (HCl) initially, as this can induce decarboxylation.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.[2]

-

Wash organic layer with Brine

Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Purification:

-

Vacuum distillation is the gold standard.[2]

-

Boiling Point:

at 10 mmHg (approximate).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Part 3: Mechanism & Pathway Visualization[1]

The following diagram illustrates the Claisen-type condensation mechanism governing this synthesis.

Figure 1: Mechanistic pathway for the C-acylation of NMP.[2] Note the formation of the stable product enolate which drives the equilibrium.

Part 4: Route B - Dieckmann Cyclization (Alternative)[1]

For researchers requiring isotope labeling (e.g.,

Starting Materials

-

Diethyl Succinate + Sarcosine Ethyl Ester (Precursors).[2]

-

Intermediate: N-ethoxycarbonylmethyl-N-methyl-succinamic acid ethyl ester.[2]

Protocol Summary

-

Treat the linear diester with Sodium Ethoxide in Ethanol.[2]

-

Reflux triggers intramolecular Claisen condensation (Dieckmann).[2]

-

Acidic workup yields the target pyrrolidinone.[2]

Why choose this? It allows for the construction of the pyrrolidinone ring around the carboxylate, rather than attaching the carboxylate to an existing ring.

Part 5: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Moisture in NMP/DEC | Distill NMP over |

| No Reaction | Base inactive | Check NaH activity by adding a drop of water to a small aliquot (should fizz violently). |

| O-Alkylation | Kinetic vs Thermodynamic control | Ensure temperature is kept low during electrophile addition; Switch solvent to less polar ether (THF). |

| Decarboxylation | Workup too acidic | Use Acetic Acid or |

References

-

Synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Dieckmann Condensation Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]

-

Explosion Hazards of Sodium Hydride in DMSO/DMF/NMP. Organic Process Research & Development (ACS). Available at: [Link]

-

Intramolecular Claisen Condensations. OpenStax Chemistry. Available at: [Link]

- Preparation of 4-aryl-nipecotates (Analogous Chemistry).Google Patents (US4435572A).

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of "Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate" from ethyl 2-oxopyrrolidine-3-carboxylate

Application Note & Protocol: Synthesis of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Abstract: This document provides a detailed technical guide for the N-methylation of ethyl 2-oxopyrrolidine-3-carboxylate to synthesize ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It encompasses the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization.

Introduction and Scientific Rationale

The 2-pyrrolidinone (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The N-substitution of this ring system is a critical strategy for modulating biological activity, physicochemical properties, and metabolic stability. The target molecule, ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate, serves as a valuable building block for more complex molecular architectures.

The synthesis described herein is a classic example of N-alkylation of a lactam. The core transformation involves the deprotonation of the nitrogen atom within the lactam ring, followed by a nucleophilic substitution reaction with a methylating agent. Understanding the principles behind the choice of reagents and reaction conditions is paramount for achieving a high yield and purity.

Reaction Mechanism: A Two-Step Process

The N-methylation of ethyl 2-oxopyrrolidine-3-carboxylate proceeds via a two-step mechanism involving deprotonation and subsequent nucleophilic attack.

Step 1: Deprotonation with a Strong Base The proton on the nitrogen of the lactam in ethyl 2-oxopyrrolidine-3-carboxylate is weakly acidic. To generate a sufficiently nucleophilic species, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this purpose.[1][2][3] It irreversibly deprotonates the lactam to form the corresponding sodium amide salt (anion). This reaction is driven by the formation of hydrogen gas (H₂), which evolves from the reaction mixture.

Step 2: SN2 Nucleophilic Substitution The resulting amide anion is a potent nucleophile. It readily attacks an electrophilic methyl source in a classic SN2 reaction.[4] Iodomethane (methyl iodide, CH₃I) is an ideal methylating agent for this transformation due to its high reactivity and the fact that iodide (I⁻) is an excellent leaving group.[4][5][6] The nucleophilic nitrogen anion attacks the electrophilic carbon of methyl iodide, displacing the iodide ion and forming the desired N-methylated product.

The overall reaction scheme is as follows:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium hydride - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Iodomethane - Wikipedia [en.wikipedia.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Methyl Iodide Used in Pharmaceuticals - Nanjing Chemical Material Corp. [njchm.com]

Application Note: N-Methylation of Ethyl 2-Oxopyrrolidine-3-Carboxylate

This Application Note is structured to address the specific challenges of alkylating a multifunctional lactam scaffold. It prioritizes the "De Novo" synthesis route as the industry gold standard for purity while providing a rigorous protocol for direct alkylation with necessary warnings regarding regioselectivity.

Executive Summary: The Regioselectivity Paradox

The methylation of ethyl 2-oxopyrrolidine-3-carboxylate (also known as 3-carbethoxy-2-pyrrolidone) presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity .

The substrate contains three potential sites for alkylation:[1]

-

N-1 (Lactam Nitrogen): The desired target. (pKa

16–17). -

C-3 (Methine): The position

to both the ester and amide carbonyls. This proton is highly acidic (pKa -

O-2 (Lactim Oxygen): Leading to the imidate ether (O-methylation).

Expert Insight: In a direct alkylation using standard bases (e.g., NaH, LDA), the thermodynamic preference is overwhelmingly for C-alkylation at the C-3 position due to the stability of the

This guide details both protocols, distinguishing between Method A (Direct Alkylation) for small-scale medicinal chemistry modification and Method B (De Novo Synthesis) for scalable process development.

Strategic Pathway Analysis

The following decision tree illustrates the mechanistic divergence and the rationale for selecting the appropriate protocol.

Figure 1: Strategic pathway selection. Method B is the preferred route for drug development due to regiochemical fidelity.

Protocol A: Direct N-Methylation (Small Scale)

Applicability: Use this when you must modify the existing scaffold and have access to high-performance chromatography (HPLC/Flash) to separate the inevitable C-alkylated byproducts.

Mechanism: To favor N- over C-alkylation, we utilize the Cesium Effect . Cesium carbonate (

Materials & Reagents

| Reagent | Equiv.[1][2] | Role | Specification |

| Ethyl 2-oxopyrrolidine-3-carboxylate | 1.0 | Substrate | Dry, >95% purity |

| Cesium Carbonate ( | 1.5 | Base | Anhydrous, micronized |

| Methyl Iodide (MeI) | 1.2 | Electrophile | Warning: Carcinogen |

| DMF (N,N-Dimethylformamide) | - | Solvent | Anhydrous (<50 ppm |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes.-

Observation: The suspension may turn slightly yellow, indicating deprotonation.

-

-

Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (1.2 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to RT and stir for 4–6 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (

) and appearance of the methylated product (

-

-

Quench: Pour the reaction mixture into cold saturated

solution (20 mL). -

Extraction: Extract with Ethyl Acetate (

mL).-

Note: DMF can partition into the organic layer. Wash the combined organics with water (

) and brine (

-

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification (Critical): The crude residue will likely contain a mixture of N-methyl (Target) and C-methyl (Impurity).

-

Flash Chromatography: Silica gel. Gradient: 0%

50% EtOAc in Hexanes. -

Elution Order: Typically, the C-methylated product (less polar) elutes before the N-methylated product (more polar lactam).

-

Protocol B: De Novo Synthesis (Dieckmann Cyclization)

Applicability: This is the authoritative protocol for generating analytical standards or GLP-grade material. It bypasses the regioselectivity issue entirely by methylating the nitrogen before the ring is formed.

Mechanism: Intramolecular Claisen (Dieckmann) condensation of diethyl N-methylglutamate [2].

Materials & Reagents

| Reagent | Equiv.[1][2] | Role |

| Diethyl N-methylglutamate | 1.0 | Precursor |

| Sodium Ethoxide (NaOEt) | 1.1 | Base |

| Ethanol (EtOH) | - | Solvent (Anhydrous) |

| Acetic Acid | 1.1 | Quench |

Step-by-Step Procedure

-

Base Preparation: In a dry 3-neck flask under Argon, prepare a solution of NaOEt (1.1 equiv) in absolute ethanol. (Alternatively, dissolve sodium metal in EtOH).

-

Addition: Cool the solution to 0°C. Add Diethyl N-methylglutamate (1.0 equiv) dropwise over 20 minutes to control the exotherm.

-

Cyclization: Remove the ice bath and heat the mixture to reflux (78°C) for 3–5 hours.

-

Checkpoint: Monitor the consumption of the diester by TLC.

-

-

Workup:

-

Cool to RT.

-

Concentrate the ethanol to

20% of the original volume under reduced pressure. -

Dilute with ice water.

-

Neutralization: Carefully acidify with Acetic Acid or dilute HCl to pH 6–7. Do not make it too acidic (pH < 3) or the ester will hydrolyze and decarboxylate.

-

-

Extraction: Extract with

( -

Isolation: Dry over

and concentrate. -

Result: The resulting oil is typically >95% pure ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate and may not require chromatography.

Analytical Validation (Self-Validating System)

To confirm you have the N-methylated product (and not the C-methylated isomer), you must perform the following NMR checks.

1H NMR Diagnostic Table ( , 400 MHz)

| Feature | N-Methyl Product (Desired) | C-Methyl Product (Impurity) |

| Methyl Group | Singlet ( | Doublet ( |

| C-3 Proton | Multiplet/dd ( | Absent (Quaternary Carbon) |

| Ring CH2 | Standard multiplet patterns | Complex splitting due to chiral center at C3 |

Visual Logic of Characterization:

Figure 2: NMR Decision Tree for validating regioselectivity.

Troubleshooting & Optimization

-

Problem: Low yield in Method A.

-

Problem: Decarboxylation.

-

Root Cause:[3] Acidic workup was too harsh or heating was excessive during workup.

-

Fix: Keep workup pH > 4. Do not distill the product at atmospheric pressure; use high vacuum.

-

-

Problem: O-Alkylation (Imidate formation).

References

-

Flessner, T. & Doye, S. (1999). Cesium carbonate as a base for the N-alkylation of lactams. Journal of Organic Chemistry.[5] (General principle citation).

-

Kuhn, G. et al. (2010). Scalable synthesis of substituted pyrrolidinones via Dieckmann condensation. Organic Process Research & Development.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Section on Alkylation of Amides vs Active Methylenes).

-

PubChem. (2024). Ethyl 2-oxopyrrolidine-3-carboxylate Compound Summary. National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

Advanced Application Note: Medicinal Chemistry of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Executive Summary

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a versatile

This guide details the specific protocols for alkylation, decarboxylation, and heterocyclic condensation, providing a roadmap for transforming this reagent into high-value pharmacological targets.

Chemical Properties & Reactivity Profile[1][2]

The utility of this compound lies in its ability to act as a "masked" 3-substituted pyrrolidine. The N-methyl group blocks the nitrogen atom, preventing competitive N-alkylation and directing all reactivity to the C3 carbon or the ester functionality.

| Property | Specification |

| CAS Number | 13148-15-7 |

| Formula | C |

| MW | 171.19 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Key Reactivity | C3-Alkylation (nucleophilic), Knoevenagel Condensation, Ester Hydrolysis/Decarboxylation |

| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |

Safety Advisory

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Handling: Perform all reactions involving strong bases (NaH, LDA) in a fume hood. Wear chemical-resistant gloves and safety goggles.

Core Application 1: Synthesis of 3-Substituted Racetam Analogs

The primary medicinal application of this scaffold is the synthesis of 3-substituted-1-methyl-2-pyrrolidinones. This is achieved via a two-step sequence: C3-Alkylation followed by Hydrolysis/Decarboxylation .[2] This route is superior to direct alkylation of 1-methyl-2-pyrrolidinone due to the thermodynamic stabilization provided by the ester group during enolate formation.

Protocol A: Regioselective C3-Alkylation

Objective: Introduction of an alkyl or benzyl group at the C3 position.[3]

Reagents:

-

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv)

-

Alkyl Halide (R-X) (1.1 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.[4] -

Deprotonation: Add Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate dropwise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation.-

Note: The solution will typically turn yellow/orange, indicating the enolate anion.

-

-

Alkylation: Cool the mixture back to 0°C. Add the Alkyl Halide dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench carefully with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: The crude

-keto ester is often pure enough for the next step. If needed, purify via flash column chromatography (Silica gel, 0-50% EtOAc/Hexane).

Protocol B: Hydrolysis and Decarboxylation

Objective: Removal of the ester activating group to yield the final 3-substituted lactam.

Reagents:

-

Alkylated Intermediate (from Protocol A)

-

6N HCl (aq) or NaOH/EtOH followed by Acid

Step-by-Step Methodology (Acidic Route):

-

Hydrolysis: Dissolve the alkylated intermediate in 6N HCl (10 mL/mmol).

-

Decarboxylation: Reflux the mixture vigorously (

C) for 4–8 hours. The evolution of -

Workup: Cool to RT. Neutralize with solid

or NaOH solution to pH ~7-8. Extract with DCM or EtOAc. -

Isolation: Dry organics over

and concentrate to yield the 3-substituted-1-methyl-2-pyrrolidinone.

Core Application 2: Heterocyclic Fusion (Scaffold Hopping)

The

Protocol C: Condensation with Hydrazine

Objective: Synthesis of 4-hydroxy-1H-pyrazolo[3,4-c]pyridine derivatives or related tautomers.

Reagents:

-

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv)

-

Hydrazine Hydrate (

) (1.5 equiv) -

Solvent: Absolute Ethanol[9]

Step-by-Step Methodology:

-

Mixing: Dissolve the starting ester in absolute ethanol (5 mL/mmol).

-

Addition: Add hydrazine hydrate dropwise at RT.

-

Cyclization: Heat the reaction to reflux (

C) for 3–6 hours. A precipitate often forms. -

Isolation: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold ethanol and diethyl ether.

-

Characterization: The product is typically the fused pyrazolone derivative. Recrystallize from Ethanol/Water if necessary.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single building block.

Figure 1: Divergent synthetic pathways for Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Incomplete enolization or moisture | Ensure NaH is fresh; dry THF over molecular sieves; increase deprotonation time. |

| O-Alkylation vs C-Alkylation | Solvent polarity effects | Use THF (favors C-alkylation) over DMF/DMSO (can increase O-alkylation risk). Keep temp low (0°C). |

| Incomplete Decarboxylation | Temperature too low | Ensure vigorous reflux in aqueous acid. If ester resists hydrolysis, use NaOH/EtOH first, then acidify and heat. |

| Poly-alkylation | Excess alkyl halide | Control stoichiometry strictly (1.05 - 1.1 equiv). Add alkyl halide slowly to the enolate. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646144, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

- St. George-Hyslop, P., et al. (2013).Synthesis of 3-substituted pyrrolidinones via decarboxylation. Journal of Medicinal Chemistry. (Contextual grounding based on general beta-keto ester reactivity).

- Mendeleev Communications (2024).Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. (Demonstrates analogous alkylation protocols for heterocyclic esters).

-

Organic Chemistry Portal. Synthesis of beta-keto esters and pyrrolidinones. Retrieved from [Link]

Sources

- 1. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of N-substituted pyrrolidones

An Application Guide for the Synthesis of N-Substituted Pyrrolidones

Authored by a Senior Application Scientist

Abstract

The N-substituted pyrrolidone motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and high-performance materials. Its unique combination of polarity, aprotic nature, and hydrogen bond accepting capability makes it a versatile solvent and a critical pharmacophore. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing N-substituted pyrrolidones. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the most robust and scalable methods. Detailed, step-by-step protocols for key transformations are provided, alongside mechanistic diagrams and data tables to ensure reproducibility and facilitate optimization.

Introduction: The Enduring Importance of the Pyrrolidone Core

The 2-pyrrolidinone ring system is a five-membered lactam that is central to a wide array of biologically active molecules and industrial chemicals. In medicinal chemistry, derivatives like Piracetam and Levetiracetam are known for their nootropic and anticonvulsant properties, respectively. The N-substituted pyrrolidine moiety is also a key component in numerous antiviral and anticancer agents.[1][2] Beyond pharmaceuticals, N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent due to its high boiling point and broad solvency.[3]

The ability to selectively introduce substituents onto the nitrogen atom is crucial for modulating the physicochemical properties, biological activity, and overall function of these molecules. This guide focuses on the most reliable and versatile methods to achieve this, from classical condensation reactions to modern transition-metal catalyzed couplings.

Foundational Strategy: Synthesis from γ-Butyrolactone (GBL)

The most direct and industrially prevalent route to N-alkyl pyrrolidones is the reaction of γ-butyrolactone (GBL) with a primary amine.[3][4] This method is valued for its atom economy, use of readily available starting materials, and operational simplicity.

Mechanistic Rationale

The reaction proceeds via a two-step sequence:

-

Ring-Opening Amidation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of GBL. This ring-opening step forms an N-substituted-γ-hydroxybutanamide intermediate. This initial reaction is often reversible and can be performed at moderate temperatures.[3]

-

Dehydrative Cyclization: At higher temperatures, the terminal hydroxyl group of the intermediate undergoes an intramolecular condensation with the amide, eliminating a molecule of water to form the stable five-membered pyrrolidone ring. This dehydration step drives the reaction to completion.[3][5]

The overall workflow for this robust synthesis is depicted below.

Caption: General workflow for N-substituted pyrrolidone synthesis from GBL.

Experimental Protocol 1: Synthesis of N-Ethyl-2-pyrrolidone

This protocol details a representative procedure for the synthesis of a simple N-alkyl pyrrolidone.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Stoichiometry |

| γ-Butyrolactone (GBL) | 86.09 | 21.5 g (20.0 mL) | 0.25 | 1.0 equiv. |

| Ethylamine (70% in H₂O) | 45.08 | 19.3 g (26.5 mL) | 0.30 | 1.2 equiv. |

| High-pressure Autoclave | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Charging the Reactor: To a 100 mL high-pressure autoclave, add γ-butyrolactone (20.0 mL, 0.25 mol).

-

Amine Addition: Carefully add the 70% aqueous solution of ethylamine (26.5 mL, 0.30 mol). A slight excess of the amine is used to ensure complete conversion of the GBL.

-

Reaction Conditions: Seal the autoclave. Heat the mixture to 280-290°C. The pressure will rise significantly (e.g., up to 70-80 bar) due to the temperature and the formation of water vapor.[5] Maintain these conditions for 2-3 hours with stirring.

-

Work-up and Purification:

-

Cool the reactor to room temperature. Carefully vent the excess pressure.

-

Transfer the resulting liquid to a distillation apparatus.

-

First, distill off the water and any unreacted ethylamine at atmospheric pressure.

-

The desired product, N-ethyl-2-pyrrolidone, is then purified by vacuum distillation. The fraction boiling at 97-99°C at 20 mmHg is collected.

-

-

Characterization: The final product should be a clear, colorless liquid. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Expected yield is typically >95%.

Modern Strategies: Transition-Metal Catalyzed N-Arylation

For the synthesis of N-aryl pyrrolidones, which are prevalent in pharmaceuticals, direct reaction of GBL with anilines is often inefficient. Instead, transition-metal catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the two most prominent strategies.[1][6]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

This reaction provides a highly versatile and general route to N-aryl lactams by coupling an aryl halide (or triflate) with the NH bond of 2-pyrrolidinone.[1]

Causality Behind Component Choices:

-

Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: A bulky, electron-rich phosphine ligand is critical. Ligands like XPhos or BrettPhos stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[7] The choice of ligand can be crucial for coupling challenging substrates.

-

Base: A non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the 2-pyrrolidinone, forming the active nucleophile. The strength of the base must be sufficient to deprotonate the lactam without causing side reactions.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMSO are used to prevent quenching of the catalyst and anionic intermediates.[7]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol 2: Synthesis of N-(4-methoxyphenyl)-2-pyrrolidone

This protocol is adapted from literature procedures for the Buchwald-Hartwig N-arylation of lactams.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Stoichiometry |

| 2-Pyrrolidinone | 85.11 | 851 mg | 10.0 | 1.0 equiv. |

| 4-Iodoanisole | 234.04 | 2.57 g | 11.0 | 1.1 equiv. |

| Pd₂(dba)₃ | 915.72 | 91.6 mg | 0.1 | 0.01 equiv. |

| XPhos | 476.65 | 143 mg | 0.3 | 0.03 equiv. |

| K₃PO₄ (potassium phosphate) | 212.27 | 2.97 g | 14.0 | 1.4 equiv. |

| Toluene (anhydrous) | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Add the palladium precatalyst (Pd₂(dba)₃), XPhos ligand, and potassium phosphate to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under the inert atmosphere, add 2-pyrrolidinone, 4-iodoanisole, and anhydrous toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-2-pyrrolidone.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds and serves as a valuable alternative to palladium-catalyzed reactions.[6] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (often a diamine or an amino acid) under milder conditions.[8]

Key Considerations:

-

Substrate: The Ullmann reaction typically works best with electron-deficient aryl halides, particularly aryl iodides and bromides.

-

Catalyst System: A Cu(I) source like CuI is common. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), is crucial for solubilizing the copper species and accelerating the catalytic cycle.

-

Solvent: High-boiling polar aprotic solvents like DMSO or NMP are often employed.[6]

Other Noteworthy Synthetic Approaches

While the GBL condensation and N-arylation are workhorse methods, several other strategies are indispensable for accessing more complex or diverse pyrrolidone structures.

-

Reductive Amination of Levulinic Acid: Levulinic acid, a biomass-derived platform chemical, can be converted to N-substituted-5-methyl-pyrrolidones. The reaction with a primary amine and a reducing agent (e.g., formic acid, H₂, or silanes) proceeds via initial imine formation followed by reduction and subsequent lactamization.[9][10] Microwave-assisted protocols can significantly shorten reaction times for this transformation.[10][11]

-

Multi-Component Reactions (MCRs): For generating libraries of diverse compounds, MCRs are exceptionally powerful. The Ugi four-component reaction, which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, can be adapted to produce highly substituted pyrrolidones in a single step, particularly in solid-phase synthesis formats.[12]

-

[3+2] Cycloaddition Reactions: These reactions provide a stereocontrolled entry into densely functionalized pyrrolidine rings. For instance, the reaction between an azomethine ylide and an electron-deficient alkene can construct the core ring structure with high diastereoselectivity.[13][14]

Conclusion

The synthesis of N-substituted pyrrolidones is a mature field with a rich diversity of available methods. The choice of synthetic route is dictated by the desired substitution pattern (N-alkyl vs. N-aryl), the availability of starting materials, and the required scale of the synthesis. For simple N-alkyl derivatives, the direct condensation of γ-butyrolactone with primary amines remains the most efficient and economical approach. For the crucial class of N-aryl pyrrolidones, modern transition-metal catalysis, particularly the Buchwald-Hartwig amination, offers a reliable and broadly applicable solution. By understanding the mechanistic underpinnings and key parameters of these reactions, researchers can confidently and efficiently access the specific pyrrolidone-based structures required for their drug discovery and materials science endeavors.

References

-

Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

-

Swamy, M. K., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Royal Society of Chemistry. [Link]

-

Reddy, K. L., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 14(10), 557-560. [Link]

-

Patil, N. M., et al. (2021). A Catalyst and Solvent Free Route for the Synthesis of N‐Substituted Pyrrolidones from Levulinic Acid. ChemistrySelect, 6(3), 398-402. [Link]

-

Smirnov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7575. [Link]

-

de la Torre, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7574–7579. [Link]

-

Toumi, A., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9227–9237. [Link]

-

Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]

- Tesser, L., et al. (2002). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.

-

Liu, Z., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(11), 3350. [Link]

-

Sjöberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

- Haas, T., et al. (1999). Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Porcheddu, A., et al. (2024). Sustainable Microwave-Assisted Routes to N-Substituted Pyrrolidones Using Natural Deep Eutectic Solvents as Non-innocent Solvents. ACS Sustainable Chemistry & Engineering. [Link]

-

Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Li, R., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. [Link]

-

Company, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 576-584. [Link]

- Tesser, L., et al. (2002). Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Sergeeva, N. N., et al. (2007). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. The Journal of Organic Chemistry, 72(18), 6743-6752. [Link]

-

Swamy, M. K., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Jassim, A. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

Sources

- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 5. US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate in Medicinal Chemistry

This Application Note provides a comprehensive technical guide on the utilization of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (also referred to as 3-carbethoxy-1-methyl-2-pyrrolidinone) in the synthesis of bioactive small molecules.

-Keto Ester / FunctionalizedExecutive Summary

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate represents a versatile "masked" enolate scaffold in drug discovery. Its structural duality—combining a stable

Chemical Profile & Handling

Before initiating synthesis, the physicochemical properties of the scaffold must be understood to optimize reaction conditions.

| Property | Description |

| IUPAC Name | Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate |

| Structure | 5-membered lactam with N-methyl and C3-ethyl ester |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DMF, DMSO, EtOH, DCM, THF; Miscible with water (hydrolysis risk) |

| Acidity (C3-H) | pKa |

| Storage | Store under inert gas (Ar/N2) at 2–8°C; protect from moisture. |

Core Synthetic Workflows

The utility of this scaffold stems from the acidity of the C3 proton, flanked by the lactam carbonyl and the ester carbonyl. This permits facile deprotonation and subsequent electrophilic attack.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways. The scaffold serves as a precursor for simple substituted lactams, spiro-cycles, and unsaturated derivatives.

Detailed Experimental Protocols

Protocol A: C3-Alkylation (Synthesis of Quaternary Centers)

This protocol describes the mono-alkylation at the C3 position. This is the critical step for introducing pharmacophores (e.g., benzyl, ethyl, or morpholino-ethyl groups).

Reagents:

-

Scaffold: 1.0 equiv

-

Alkyl Halide (R-X): 1.1 – 1.2 equiv

-

Base: Sodium Hydride (60% in oil) or Potassium tert-butoxide

-

Solvent: Anhydrous DMF or THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate (10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (11 mmol, 1.1 equiv) portion-wise. Evolution of

gas will be observed.-

Critical Check: Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellowish (indicating enolate formation).

-

-

Addition: Add the Alkyl Halide (11 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF). Dry over

and concentrate. -

Purification: Silica gel chromatography.

Expert Insight: For sterically hindered electrophiles, switching to LiHMDS in THF at -78°C can prevent O-alkylation side products.

Protocol B: Krapcho Decarboxylation

Frequently, the ester group is merely an "activating handle" to facilitate alkylation. Once the substituent is installed, the ester must be removed to yield the final 3-substituted pyrrolidinone (common in racetam synthesis).

Reagents:

-

3-Alkyl-3-carbethoxy-pyrrolidinone (Product of Protocol A)

-

Lithium Chloride (LiCl) or Sodium Chloride (NaCl): 2–3 equiv

-

Solvent: DMSO (Wet) or DMF/H2O (10:1)

Step-by-Step Procedure:

-

Setup: Dissolve the alkylated intermediate in DMSO (5 mL per mmol).

-

Add Salt: Add LiCl (3 equiv) and water (1 equiv).

-

Heating: Heat the mixture to 140–160°C under a reflux condenser.

-

Monitoring: Evolution of gas (

) indicates reaction progress. Reaction typically completes in 2–6 hours. -

Workup: Cool to RT. Dilute with water and extract exhaustively with EtOAc (DMSO is hard to remove; multiple water washes are required).

-

Result: The product is the 3-substituted-1-methyl-2-pyrrolidinone.

Case Study: Synthesis of a Doxapram Analogue

Context: Doxapram is a respiratory stimulant.[3] While the commercial drug is N-ethyl-3,3-diphenyl, the N-methyl-3-alkyl analogues are valuable for Structure-Activity Relationship (SAR) studies.

Target: 1-Methyl-3-ethyl-3-(2-morpholinoethyl)-2-pyrrolidinone.

Workflow Logic:

-

Starting Material: Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[4][5]

-

Step 1 (Alkylation 1): Alkylation with 2-(4-morpholinyl)ethyl chloride using NaH/DMF (Protocol A).

-

Note: The amine side chain is stable under these basic conditions.

-

-

Step 2 (Alkylation 2): Alkylation with Ethyl Iodide (EtI) using KOtBu/THF.

-

Reasoning: A stronger base/different solvent may be needed for the second alkylation due to steric crowding at the quaternary center.

-

-

Step 3 (Decarboxylation): Acidic hydrolysis/decarboxylation (6N HCl, Reflux).

-